molecular formula C22H25N3O4 B2439781 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 627479-52-1

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2439781
CAS No.: 627479-52-1
M. Wt: 395.459
InChI Key: XWGYRYZVLWVVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a dimethylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the dimethylamino group and the methoxyphenyl group. Common reagents used in these reactions include dimethylamine, methoxybenzaldehyde, and isonicotinic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-24(2)13-4-14-25-19(15-5-7-17(29-3)8-6-15)18(21(27)22(25)28)20(26)16-9-11-23-12-10-16/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKKVJVBJOLKND-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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